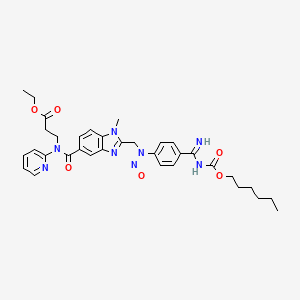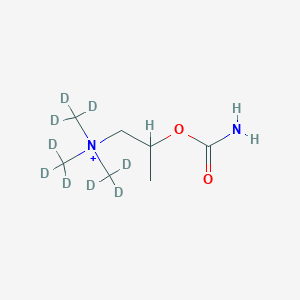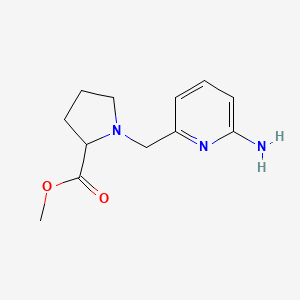
2-Chloro-3-(5-ethyl-1,3-oxazol-2-yl)-6-methylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole is a heterocyclic compound that features both pyridine and oxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole typically involves the coupling of a pyridine derivative with an oxazole derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反应分析
Types of Reactions
2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine-oxazole compounds.
科学研究应用
2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways and lead to therapeutic effects.
相似化合物的比较
Similar Compounds
Uniqueness
What sets 2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole apart from similar compounds is its unique combination of pyridine and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H11ClN2O |
|---|---|
分子量 |
222.67 g/mol |
IUPAC 名称 |
2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole |
InChI |
InChI=1S/C11H11ClN2O/c1-3-8-6-13-11(15-8)9-5-4-7(2)14-10(9)12/h4-6H,3H2,1-2H3 |
InChI 键 |
IECZRLOFXAPXLN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C(O1)C2=C(N=C(C=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
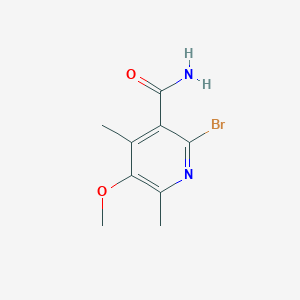
![[2-Methyl-5-(4-methylsulphonyl)phenyl-3-(2-methoxyethyl)-1-phenyl]-1H-pyrrole](/img/structure/B13851502.png)
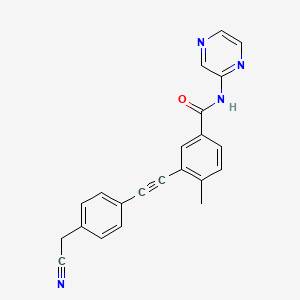
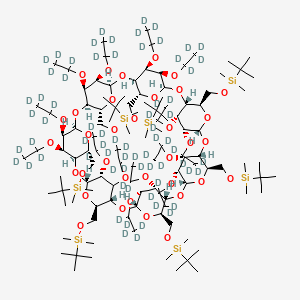
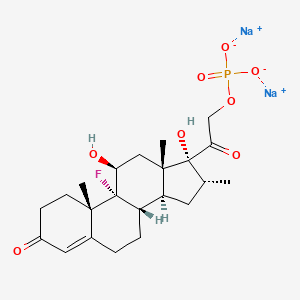
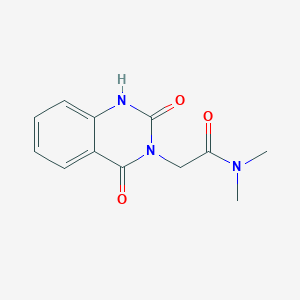


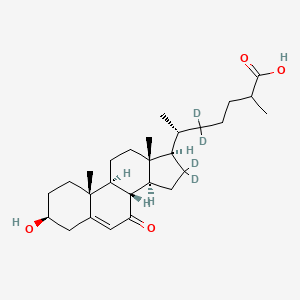
![tert-butyl N-[1-[(2-chloroacetyl)-cyclobutylamino]butan-2-yl]carbamate](/img/structure/B13851530.png)
